Acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester
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Overview
Description
Acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester is a complex organic compound with a unique structure that includes a cyano group, a dimethylamino group, and a pyrrolidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the need for purification steps .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester undergoes various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions .
Common Reagents and Conditions: Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and triethylamine . Reaction conditions often involve boiling ethanol or other solvents to facilitate the formation of desired products .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, such as thiophene derivatives and pyrrole derivatives . These products are of significant interest due to their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
Acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds . In biology and medicine, derivatives of this compound have shown diverse biological activities, making them potential candidates for drug development . Additionally, this compound is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester involves its interaction with various molecular targets and pathways. The cyano and dimethylamino groups play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and condensation reactions . These interactions lead to the formation of biologically active heterocyclic compounds, which can interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester include acetic acid, 2-(dimethylamino)ethyl ester and acetic acid, cyano-, methyl ester . These compounds share structural similarities, such as the presence of cyano and dimethylamino groups.
Uniqueness: What sets this compound apart is its unique pyrrolidinylidene moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic structures and the exploration of new chemical reactions .
Properties
CAS No. |
126647-18-5 |
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Molecular Formula |
C14H20N4O3 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-oxoethyl]pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C14H20N4O3/c1-4-21-14(20)11(8-15)12-6-5-7-18(12)9-13(19)16-10-17(2)3/h10H,4-7,9H2,1-3H3/b12-11+,16-10? |
InChI Key |
YELWMQKVMDOLEL-MERKQMAKSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCCN1CC(=O)N=CN(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1CC(=O)N=CN(C)C)C#N |
Origin of Product |
United States |
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